2,6-Dimethylcyclohexanol

Descripción general

Descripción

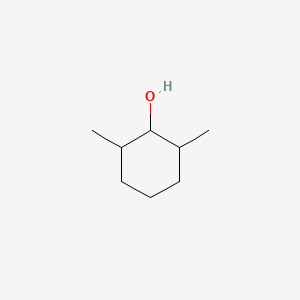

2,6-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where two methyl groups are substituted at the 2nd and 6th positions of the cyclohexane ring. This compound is known for its clear, colorless liquid form and is used in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dimethylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 2,6-dimethylcyclohexanone using a suitable catalyst under controlled conditions. Another method includes the reduction of 2,6-dimethylcyclohexanone with sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation processes. The reaction is carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2,6-dimethylcyclohexanone.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: 2,6-Dimethylcyclohexanone.

Reduction: Various alcohol derivatives.

Substitution: 2,6-Dimethylcyclohexyl chloride.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anesthetic Applications

2,6-Dimethylcyclohexanol has garnered attention for its anesthetic properties. Research indicates that different isomers of this compound exhibit varying degrees of potency as general anesthetics.

Synthesis and Purification

The synthesis of this compound has been extensively studied. A notable project aimed to synthesize and purify this compound due to its strong anesthetic potency. The researchers employed selective methods to isolate individual diastereomers, which are crucial for understanding their pharmacological effects .

Pharmacological Studies

A study published in PubMed investigated the effects of different isomers of this compound on GABAA receptors, which are vital targets for anesthetics. The cis,cis-isomer showed the highest enhancement of GABA responses, suggesting that stereochemical configuration significantly influences the efficacy of these compounds .

Chemical Properties and Reaction Mechanisms

Understanding the chemical behavior of this compound is essential for its application in synthesis and analysis.

Reduction Reactions

The reduction of 2,6-dimethylcyclohexanone to its corresponding alcohol has been studied using sodium borohydride. This process yielded a mixture of stereoisomers, demonstrating the compound's versatility in synthetic chemistry . The successful transformation was confirmed through various chemical tests and infrared spectroscopy.

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Sodium Borohydride Reduction | 66.93 | Confirmed through Jones and Brady tests |

| Infrared Spectroscopy | - | Strong broad peak at ~3450 cm (OH) |

Environmental and Biological Studies

Recent studies have explored the potential ecological roles of this compound as a volatile organic compound (VOC) produced by certain plants.

Impact on Pollinators

Research indicated that this compound could modulate GABA receptors in honeybees, suggesting a role in their metabolic responses to environmental stressors like pesticides . However, it did not significantly affect survival rates under experimental conditions.

Case Studies Overview

Mecanismo De Acción

The mechanism of action of 2,6-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes, altering their activity and affecting metabolic processes. The hydroxyl group in the compound plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparación Con Compuestos Similares

Cyclohexanol: The parent compound, differing by the absence of methyl groups at the 2nd and 6th positions.

2,6-Dimethylcyclohexanone: The oxidized form of 2,6-dimethylcyclohexanol.

2,6-Dimethylcyclohexyl chloride: A substitution product where the hydroxyl group is replaced by a chlorine atom.

Uniqueness: this compound is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. These methyl groups can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its non-methylated counterparts .

Actividad Biológica

2,6-Dimethylcyclohexanol (DMCH) is a cyclic alcohol with significant biological activity, particularly noted for its effects on GABA receptors and its potential as a general anesthetic. This article delves into the compound's biological properties, synthesis, and applications, supported by relevant studies and data.

- Molecular Formula : C8H16O

- Molecular Weight : 128.21 g/mol

- Structure : DMCH exhibits stereoisomerism, with notable cis and trans isomers that influence its biological activity.

GABA Receptor Modulation

Research indicates that DMCH and its isomers act as positive modulators of GABA receptors, which are crucial targets for anesthetic agents. A study conducted by Smith et al. demonstrated that the cis,cis isomer of DMCH significantly enhances GABA responses in human embryonic kidney cells. The enhancement was quantified as follows:

- Cis,cis Isomer : 2-3 fold increase in GABA current at 30 μM

- Trans,trans Isomer : Similar enhancement levels

- Cis,trans Isomer : Weaker modulation compared to the others

The binding affinity of these isomers to the GABA receptor was linked to their stereochemical configurations, with the cis,cis isomer exhibiting the highest binding energy due to optimal hydrogen-bonding interactions within the receptor's transmembrane helices .

Anesthetic Potency

DMCH has been identified as a potent anesthetic agent. In vivo assays using tadpoles demonstrated that DMCH had an effective concentration (EC50) of approximately 13.1 μM, showcasing its potential for clinical applications in anesthesia .

Synthesis and Purification

The synthesis of DMCH involves several methods, including reduction reactions from corresponding ketones. Notably, sodium borohydride has been used effectively to convert 2,6-dimethylcyclohexanone into DMCH with a yield of approximately 66.93%. The IR spectra confirmed the successful transformation from ketone to alcohol, highlighting strong absorption peaks characteristic of hydroxyl functional groups .

Applications in Research

DMCH has also been studied for its ecological roles and presence in various plant species. It has been identified as a volatile compound in Portulaca oleracea L., contributing to the plant's phytochemical profile . Additionally, it has shown potential in enhancing the activity of cationic surfactants in cell culture models .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons between DMCH and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanol | C6H12O | Simple cycloalkane alcohol without methyl groups |

| 1-Methylcyclohexanol | C7H14O | One methyl group at the first position |

| 2-Methylcyclohexanol | C7H14O | Methyl group at the second position |

| 2,4-Dimethylcyclohexanol | C8H16O | Methyl groups at positions two and four |

| This compound | C8H16O | Unique arrangement of methyl groups influencing properties |

Case Studies

- Study on GABA Modulation : A patch-clamp study highlighted the differential effects of DMCH isomers on GABA receptor currents, emphasizing the importance of stereochemistry in drug design for anesthetics .

- Anesthetic Efficacy in Tadpoles : In vivo testing confirmed DMCH's efficacy as an anesthetic agent with lower effective concentrations compared to other cyclohexanols .

Análisis De Reacciones Químicas

Catalytic Dehydrogenation to Aromatic Amines

2,6-Dimethylcyclohexanol serves as a precursor in the synthesis of 2,6-dimethylaniline , a key intermediate in dyestuff and pharmaceutical manufacturing. The reaction involves catalytic dehydrogenation using palladium-based catalysts under controlled conditions :

Mechanism :

-

The hydroxyl group undergoes dehydrogenation to form a ketone intermediate (2,6-dimethylcyclohexanone).

-

Subsequent amination with ammonia (NH₃) and hydrogen (H₂) at 150–250°C produces 2,6-dimethylcyclohexylamine .

-

Further catalytic dehydrogenation yields 2,6-dimethylaniline, with cyclohexanone as a recyclable byproduct .

Stereoselective Reduction and Solvent Effects

This compound is synthesized via sodium borohydride reduction of 2,6-dimethylcyclohexanone. The solvent significantly influences stereoisomer distribution :

| Solvent | cis,cis Isomer (%) | trans,trans Isomer (%) | cis,trans Isomer (%) |

|---|---|---|---|

| Methanol | 68 | 22 | 10 |

| Ethanol | 58 | 32 | 10 |

| Isopropanol | 51 | 39 | 10 |

Key Findings :

-

Larger, bulkier solvents favor trans,trans isomer formation due to steric hindrance during reduction .

-

LiAlH₄ reduction yields separable diastereomers via column chromatography, enabling isolation of cis,cis-2,6-dimethylcyclohexanol for pharmacological studies .

Hydrogenation-Amination of Phenolic Derivatives

In industrial processes, this compound is produced through hydrogenation and amination of 2,6-dimethylphenol. Key parameters include :

| Parameter | Conditions |

|---|---|

| Catalyst | Pt or Pd on alumina/silica-alumina |

| Temperature | 150–250°C |

| Pressure | 100–300 PSIG |

| NH₃:H₂ Ratio | 10:15 (molar basis) |

| Selectivity | >95% to this compound |

Byproducts :

Biological Activity and Structural Interactions

The cis,cis isomer exhibits enhanced modulation of human GABAA receptors due to hydrogen-bonding interactions with glutamine (Q224) and tyrosine (Y220) residues :

| Isomer | GABAA Receptor Modulation (Fold Increase) | Binding Energy (kcal/mol) |

|---|---|---|

| cis,cis | 2.9 | -7.2 |

| trans,trans | 2.1 | -6.8 |

| cis,trans | 1.5 | -5.9 |

Implications :

-

Stereochemical configuration critically influences anesthetic potency, guiding design of enantioselective analogs .

Comparative Reactivity with Structural Analogs

The reactivity of this compound differs from related cyclohexanol derivatives due to steric and electronic effects:

| Compound | Reactivity with NaBH₄ | Dehydrogenation Rate |

|---|---|---|

| Cyclohexanol | Fast | Moderate |

| 2-Methylcyclohexanol | Moderate | Slow |

| This compound | Slow (steric hindrance) | Fast (Pd catalysis) |

Note : Methyl groups at positions 2 and 6 hinder nucleophilic attacks but stabilize carbocation intermediates during acid-catalyzed dehydration .

Industrial Recycling Pathways

In continuous processes, this compound and cyclohexanone byproducts are recycled via:

Propiedades

IUPAC Name |

2,6-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOISVRZIQDQVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871123 | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-72-4 | |

| Record name | 2,6-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.